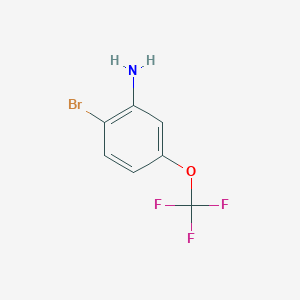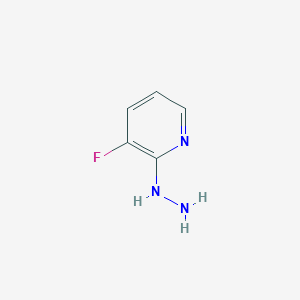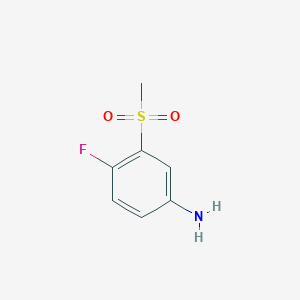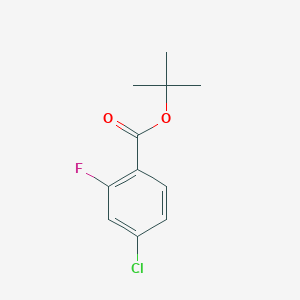
tert-Butyl 4-chloro-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-chloro-2-fluorobenzoate” is a chemical compound with the molecular formula C11H12ClFO2 . It has a molecular weight of 230.66 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloro-2-fluorobenzoate” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
“tert-Butyl 4-chloro-2-fluorobenzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 266.3±20.0 °C at 760 mmHg, and a flash point of 95.7±10.9 °C . It has a molar refractivity of 56.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 193.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Regioselective Ortho-Lithiation
- Application : Regioselective ortho-lithiation of fluoroarenes, like tert-Butyl 4-chloro-2-fluorobenzoate, is used for deprotonation, leading to the formation of various benzoic acids. This process is significant in organic synthesis and chemical research (Mongin & Schlosser, 1996).
Synthesis and Characterization of Piperazine Derivatives
- Application : The compound has been used in the synthesis of new piperazine derivatives, which are characterized for their physical and chemical properties. These derivatives are then explored for various biological activities (Sanjeevarayappa et al., 2015).
Development of Poly(Arylene Ether Ketone)s
- Application : Tert-Butyl 4-chloro-2-fluorobenzoate is used in synthesizing high molecular weight poly(arylene ether ketone)s. These polymers have potential applications due to their physical, thermal, mechanical, and adhesion properties, which are crucial in materials science (Yıldız et al., 2001).
Radiolabeling for Medical Imaging
- Application : In radiopharmaceutical chemistry, derivatives of tert-Butyl 4-chloro-2-fluorobenzoate are used for synthesizing radiolabeled compounds, useful in medical imaging techniques like Positron Emission Tomography (PET) (Al-Darwich et al., 1996).
Synthesis of Lanthanoid Complexes
- Application : The compound is involved in the synthesis of lanthanoid complexes, contributing to research in inorganic chemistry and material science. These complexes are studied for their complexation properties and potential applications (Atanassova et al., 2014).
Alternative Catalytic Reactions
- Application : Tert-Butyl perbenzoate, a related compound, is used as a substitute in catalytic reactions, specifically the Fujiwara-Moritani reaction, highlighting its role in facilitating milder reaction conditions in organic synthesis (Liu & Hii, 2011).
Fluorescent Dye Development
- Application : Derivatives of tert-Butyl 4-chloro-2-fluorobenzoate have been used in the development of novel fluorescent dyes. These dyes exhibit unique properties like fluorescence quenching and are studied for various applications (Gawinecki et al., 1993).
Development of Boron Compounds
- Application : The compound is utilized in the synthesis of boron derivatives from Schiff bases. These derivatives are explored for their fluorescent properties, cytotoxicity, and potential in bioimaging (Ibarra-Rodrı Guez et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
tert-butyl 4-chloro-2-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGOSBIYTOJPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650490 |
Source


|
| Record name | tert-Butyl 4-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-2-fluorobenzoate | |
CAS RN |
941294-14-0 |
Source


|
| Record name | tert-Butyl 4-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

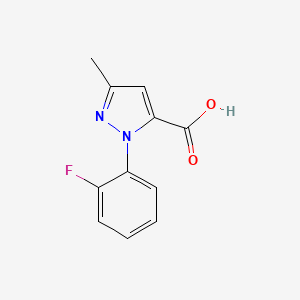
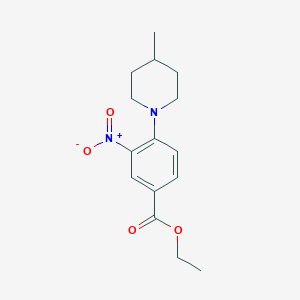
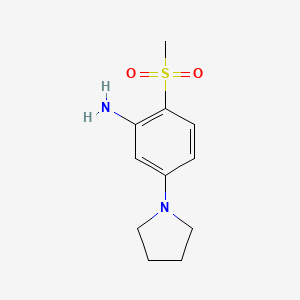

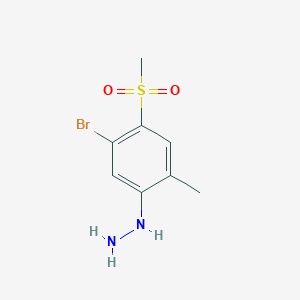
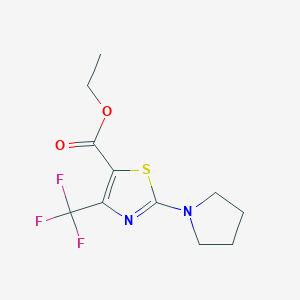
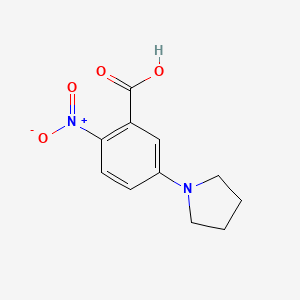
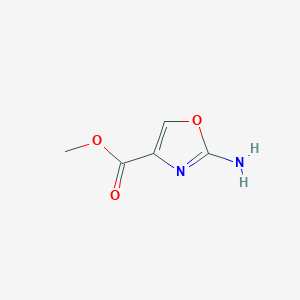

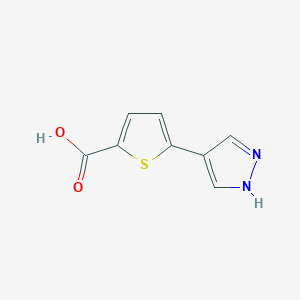
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)
